molecular formula C6H5ClFNO B1521437 2-Amino-4-chloro-6-fluorophenol CAS No. 862699-26-1

2-Amino-4-chloro-6-fluorophenol

Cat. No. B1521437
CAS RN: 862699-26-1
M. Wt: 161.56 g/mol
InChI Key: JCZDPXWUOIZQCF-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-fluorophenol is a chemical compound with the molecular formula C6H5ClFNO. It has a molecular weight of 161.56 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-4-chloro-6-fluorophenol is 1S/C6H5ClFNO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 .

Scientific Research Applications

Fluorescent Probes for Biological Applications

The development of fluorescent probes for biological applications is a significant area of research involving analogs of 2-Amino-4-chloro-6-fluorophenol. For instance, the study on 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) demonstrates its utility as a biological probe due to its sensitive fluorescence emission response to environmental changes. This has been expanded through the synthesis of an Fmoc-protected amino acid derivative, enabling the monitoring of protein-protein interactions, particularly with Src homology 2 (SH2) phosphotyrosine binding domains (Vázquez, Blanco, & Imperiali, 2005).

Environmental Pollution Degradation

The degradation of toxic organic pollutants such as 4-chloro 2-aminophenol (4C2AP) has been explored using combined approaches based on microwave and photocatalysis. This method showed significant effectiveness in reducing pollutant levels, demonstrating a potential pathway for the environmental remediation of compounds related to 2-Amino-4-chloro-6-fluorophenol (Barik, Kulkarni, & Gogate, 2016).

Molecular Biology and Chemistry

In molecular biology, fluorescent amino acids derived from compounds similar to 2-Amino-4-chloro-6-fluorophenol are used to study protein structure, dynamics, and interactions. For example, the genetically encoded fluorescent amino acid dansylalanine has been utilized to monitor protein unfolding, illustrating the role of these compounds in understanding protein behavior at the molecular level (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of 2-Aminobenzophenone derivatives have also been investigated for their potential anticancer activity. This research highlights the versatility of compounds related to 2-Amino-4-chloro-6-fluorophenol in synthesizing biologically active molecules with potential therapeutic applications (Cortez-Maya, Cortes Cortes, Hernández-Ortega, Apan, & Martínez-García, 2012).

Safety And Hazards

The safety information for 2-Amino-4-chloro-6-fluorophenol indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It may also cause respiratory irritation and specific target organ toxicity .

properties

IUPAC Name

2-amino-4-chloro-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZDPXWUOIZQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-6-fluorophenol

CAS RN

862699-26-1
Record name 2-amino-4-chloro-6-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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